Phenethyl 2-methylbutyrate

Descripción

Overview of Phenethyl 2-methylbutyrate (B1264701) as a Compound of Academic Inquiry

Phenethyl 2-methylbutyrate, with the chemical formula C13H18O2, is an ester recognized for its characteristic sweet, floral, and fruity aroma. nih.govchemicalbull.comnih.gov It is synthesized from phenethyl alcohol and 2-methylbutyric acid. ontosight.ai This compound is found naturally in some plants, such as certain species of mint (Mentha spicata and Mentha longifolia) and is also produced synthetically for various applications. nih.govchemicalbook.com

Its primary use is in the flavor and fragrance industry, where it is incorporated into a variety of products including perfumes, cosmetics, and food flavorings. chemicalbull.comchemimpex.comcosmileeurope.eu In academic and industrial research, it serves as a model compound for studying esterification reactions and the synthesis of related compounds. chemimpex.com

Below is a table summarizing some of the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C13H18O2 nih.gov |

| Molecular Weight | 206.28 g/mol nih.gov |

| Appearance | Colorless liquid nih.govnih.gov |

| Odor | Sweet, floral, fruity, with a warm, oily-herbaceous undertone nih.govnih.gov |

| Boiling Point | 136.00 °C @ 30.00 mm Hg nih.gov |

| Density | 0.974-0.980 g/mL at 25 °C nih.govsigmaaldrich.com |

| Refractive Index | 1.481-1.489 at 20 °C nih.govsigmaaldrich.com |

| Solubility | Insoluble in water; soluble in oils nih.govnih.gov |

| CAS Number | 24817-51-4 nih.gov |

This table is interactive. Users can sort and filter the data.

Identification of Current Research Trajectories and Future Investigative Imperatives

Current research involving this compound and related esters is multifaceted. One significant area of investigation is its biosynthesis in various organisms. For example, studies on non-Saccharomyces yeasts like Cyberlindnera rhodanensis have identified the genetic pathways for producing phenethyl acetate (B1210297), a closely related ester, highlighting the potential for biotechnological production of these flavor compounds. mdpi.com

Another research trajectory focuses on the ecological roles of volatile esters. Studies on plant defense mechanisms have shown that certain volatile esters can induce stomatal closure, enhancing resistance to bacterial pathogens. frontiersin.org This suggests a potential for developing novel, natural plant protection strategies.

Future research will likely continue to explore the biosynthesis of this compound and other esters to optimize their production for industrial applications. Further investigation into the ecological functions of this compound could uncover new applications in agriculture and pest management. Understanding the complex interplay of volatile esters in flavor and fragrance perception also remains a key area for future inquiry, with potential implications for the food and cosmetic industries.

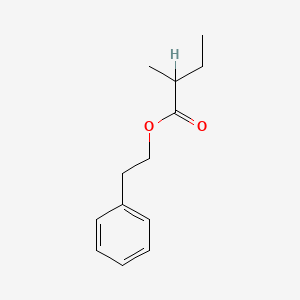

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylethyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKKTLBBYFABAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047567 | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; sweet floral fruity odour with a warm, oily-herbaceous undertone | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

136.00 °C. @ 30.00 mm Hg | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.974-0.980 | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24817-51-4 | |

| Record name | Phenylethyl 2-methylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24817-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024817514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2I5SJ45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogeochemical Distribution of Phenethyl 2 Methylbutyrate

Characterization in Plant Volatile Profiles

The volatile organic compounds (VOCs) emitted by plants are crucial for their interaction with the environment. Phenethyl 2-methylbutyrate (B1264701) has been identified as a component of the volatile profiles of certain plant species.

Presence in Aromatic Herbaceous Species (e.g., Mentha spicata, Mentha longifolia, Chamaemelum nobile)

Phenethyl 2-methylbutyrate has been reported in the essential oils of certain aromatic herbaceous species, particularly within the Mentha genus.

Mentha spicata (Spearmint): Scientific databases of chemical compounds have documented the presence of this compound in Mentha spicata nih.gov. The essential oil of spearmint is known for its complex composition of volatile compounds, which can vary based on factors like geographic origin and harvest time nih.govnih.govupm.edu.mymdpi.comresearchgate.netmdpi.comscielo.sa.cr. While its presence is noted, quantitative data on the concentration of this compound in Mentha spicata essential oil is not readily available in the surveyed literature.

Mentha longifolia (Horse Mint): Similar to spearmint, this compound has been identified as a constituent of Mentha longifolia nih.gov. The chemical composition of Mentha longifolia essential oil is known to be highly diverse, with different chemotypes existing based on the dominant volatile compounds itjfs.commdpi.com. As with Mentha spicata, specific quantitative analyses detailing the concentration of this compound are scarce.

Chamaemelum nobile (Roman Chamomile): Despite extensive analysis of the essential oil of Chamaemelum nobile, there is no scientific evidence to suggest the presence of this compound. The volatile profile of Roman chamomile is predominantly composed of esters of angelic and tiglic acids, such as isobutyl angelate and 2-methylbutyl angelate fao.orgcherylsherbs.commdpi.comresearchgate.netthreecosmetics.comresearchgate.netmdpi.comaurochemicals.comaurochemicals.com.

The following table summarizes the presence of this compound in the specified aromatic herbaceous species.

| Species | Common Name | Presence of this compound |

| Mentha spicata | Spearmint | Identified |

| Mentha longifolia | Horse Mint | Identified |

| Chamaemelum nobile | Roman Chamomile | Not Reported |

Identification in Microbially Fermented Products

The process of microbial fermentation can lead to the production of a wide range of volatile compounds that contribute to the final aroma and flavor of food and beverages.

Analysis in Alcoholic Beverages (e.g., Wines, Chinese Liquor, Fruit Spirits)

The aroma profiles of alcoholic beverages are complex and result from a combination of compounds from the raw materials and those formed during fermentation and aging. While a vast number of esters are identified in these beverages, the presence of this compound is not well-documented.

Wines: Studies on the volatile composition of wine have identified numerous esters, including ethyl esters and acetate (B1210297) esters, that contribute to the fruity and floral notes. However, a review of the available literature did not yield specific identification of this compound in wine mdpi.comresearchgate.netnih.gov.

Chinese Liquor (Baijiu): Chinese liquor is known for its rich and complex aroma, with esters being a key class of flavor compounds. Research on various types of baijiu has identified a multitude of esters, including ethyl 2-methylbutyrate and phenylethyl acetate upm.edu.mymdpi.commdpi.comnih.govacs.orgresearchgate.netnih.govresearchgate.net. However, this compound has not been specifically reported as a constituent.

Fruit Spirits: The distillation of fermented fruit mashes produces spirits with distinct aromatic profiles. These profiles are rich in higher alcohols and esters. While compounds like ethyl 2-methylbutyrate and phenylethyl acetate are found in fruit spirits, the presence of this compound has not been confirmed in the reviewed scientific literature researchgate.netresearchgate.net.

Occurrence in Other Fermented Food Systems (e.g., Liuyang Douchi, Sea Buckthorn Beverage)

Fermentation is also a key process in the production of various traditional foods, leading to the development of unique flavor profiles.

Liuyang Douchi: This traditional Chinese fermented soybean product has a complex aroma profile. Studies have identified several key aroma compounds, including phenylethyl alcohol, phenethyl acetate, and phenethyl butyrate (B1204436) mdpi.comresearchgate.netoup.com. While phenethyl butyrate is a closely related compound, the specific presence of this compound has not been reported in the available literature on Liuyang Douchi nih.gov.

Sea Buckthorn Beverage: Fermented sea buckthorn beverages are valued for their nutritional content and unique flavor. Analysis of the volatile compounds in fermented sea buckthorn juice has identified a variety of esters, such as ethyl 2-methylbutyrate, that contribute to its fruity aroma mdpi.comnih.govresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net. However, this compound is not listed among the identified volatile constituents in the reviewed studies.

Broader Ecological Contexts of Detection (e.g., Animal Excreta)

The occurrence of this compound appears to be limited based on current scientific knowledge. Searches for its presence in broader ecological contexts, such as in animal excreta, insect pheromones, or other natural secretions, did not yield any positive results. Therefore, its role and distribution in the wider ecosystem remain largely unknown.

Biosynthetic Pathways and Metabolic Engineering Strategies for Phenethyl 2 Methylbutyrate

Elucidation of Enzymatic Routes to Phenethyl 2-methylbutyrate (B1264701) and its Precursors

The biosynthesis of phenethyl 2-methylbutyrate is a multi-step process that relies on the convergence of distinct metabolic pathways to generate its two core components: phenethyl alcohol and 2-methylbutyric acid. The final step is an esterification reaction catalyzed by specific enzymes.

Investigation of Alcohol Acyltransferase-Mediated Esterification

The formation of volatile esters in many organisms is primarily catalyzed by alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) to form the corresponding ester. nih.gov In the case of this compound, the reaction involves the transfer of the 2-methylbutyryl group from 2-methylbutyryl-CoA to phenethyl alcohol.

AATs belong to the α/β hydrolase superfamily and typically possess a Ser-Asp-His catalytic triad (B1167595) essential for their function. nih.gov The catalytic mechanism allows AATs to accept a wide range of alcohol and acyl-CoA substrates, enabling the synthesis of a diverse array of natural and novel esters. nih.gov While specific AATs for this compound are not extensively characterized, enzymes with broad substrate specificity are capable of performing this synthesis. For example, acyltransferases from Mycobacterium smegmatis (MsAcT) have demonstrated extraordinary catalytic activity in various transesterification reactions, efficiently acylating a broad range of alcohols. mdpi.com Such enzymes represent powerful biocatalysts for the in vitro or in vivo synthesis of specialty esters like this compound. nih.govrsc.org

Metabolic Flux Analysis of Phenethyl Alcohol and 2-Methylbutyric Acid Intermediates

Understanding and optimizing the production of this compound requires a quantitative analysis of the metabolic pathways that supply its precursors. Metabolic Flux Analysis (MFA) is a critical tool used to map the flow of carbon through these intricate networks.

The biosynthesis of phenethyl alcohol in microbes, particularly yeast, predominantly occurs via the Ehrlich pathway. nih.govnih.gov This pathway converts the amino acid L-phenylalanine into phenethyl alcohol in a three-step process. nih.gov The second precursor, 2-methylbutyric acid, is derived from the catabolism of the branched-chain amino acid L-isoleucine.

MFA can be applied to quantify the carbon flux directed towards these precursors, identifying potential bottlenecks and competing pathways that divert intermediates. For instance, in Saccharomyces cerevisiae, MFA can reveal the distribution of carbon between the Ehrlich pathway and other pathways that consume L-phenylalanine. It can also illuminate the efficiency of L-isoleucine catabolism for the production of 2-methylbutyryl-CoA. By analyzing these fluxes, researchers can devise targeted metabolic engineering strategies to redirect carbon flow towards the desired precursors and, ultimately, enhance the yield of the final ester product.

Microbial Biosynthesis Mechanisms

A variety of microorganisms, including yeasts and bacteria, possess the metabolic machinery to synthesize the precursors required for this compound production. These organisms serve as natural cell factories that can be harnessed and optimized for biotechnological applications.

Yeast Metabolic Pathways (e.g., Pyruvate, Threonine, Phenylalanine Metabolism in Cyberlindnera rhodanensis, Saccharomyces cerevisiae, Pichia kluyveri, Geotrichum candidum)

Yeasts are well-known for their ability to produce a wide range of aroma compounds, including higher alcohols and esters. ijfmr.com

Saccharomyces cerevisiae : As a model organism, the metabolic pathways in S. cerevisiae are well-understood. It produces phenethyl alcohol from L-phenylalanine via the Ehrlich pathway. nih.govmdpi.com This process involves transamination to phenylpyruvate, decarboxylation to phenylacetaldehyde (B1677652), and subsequent reduction to phenethyl alcohol. nih.gov The 2-methylbutyric acid precursor is formed from the catabolism of isoleucine, which itself is synthesized from threonine and pyruvate. The final esterification is catalyzed by alcohol acyltransferases.

Pichia kluyveri : This non-Saccharomyces yeast is recognized for its high potential in producing aromatic compounds. researchgate.net Strains of P. kluyveri exhibit significant esterase activity, leading to increased concentrations of various esters, such as 2-phenylethyl acetate (B1210297), during fermentation. mdpi.comencyclopedia.pub This inherent ability to generate high levels of esters makes it a promising candidate for producing this compound. nih.gov

Geotrichum candidum : This fungus, often used in the dairy industry, is capable of producing a variety of aroma compounds, including alcohols and esters, making it a viable organism for synthesizing value-added flavor molecules. researchgate.net

Cyberlindnera rhodanensis : While less studied, other non-conventional yeasts are also capable of producing desirable aroma metabolites and represent a source of novel enzymes and pathways for ester biosynthesis.

The table below summarizes the key metabolic pathways in yeast leading to the precursors of this compound.

| Precursor | Metabolic Pathway | Key Starting Metabolites | Relevant Yeast Species |

| Phenethyl Alcohol | Ehrlich Pathway | L-Phenylalanine | Saccharomyces cerevisiae, Pichia kluyveri |

| 2-Methylbutyric Acid | Isoleucine Catabolism | L-Isoleucine | Saccharomyces cerevisiae |

| L-Isoleucine (precursor) | Isoleucine Biosynthesis | Threonine, Pyruvate | Saccharomyces cerevisiae |

| L-Phenylalanine (precursor) | Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Saccharomyces cerevisiae |

Bacterial Contributions to Ester Production (e.g., Bacillus licheniformis)

Bacteria also contribute to the pool of ester-producing microorganisms. Bacillus licheniformis is a thermophilic bacterium known to produce various extracellular enzymes, including esterases. nih.gov These esterases are hydrolases that can catalyze both the cleavage and formation of ester bonds. openmicrobiologyjournal.com

Studies have shown that esterases from B. licheniformis can be used for the synthesis of short-chain flavor esters. researchgate.net The bacterium's biosynthetic pathways can be utilized for esterification and, in some cases, alcoholysis to produce a range of acetate and ethyl esters. nih.gov This capability indicates that B. licheniformis could be engineered or its enzymes utilized for the production of more complex esters like this compound.

Advanced Genetic and Molecular Approaches for Enhanced Biosynthesis

To overcome the limitations of native microbial production, such as low yields and the presence of competing metabolic pathways, advanced genetic and molecular engineering techniques are employed. These strategies aim to optimize the metabolic network of the host organism to maximize the synthesis of the target compound.

Key strategies for enhancing this compound biosynthesis include:

Overexpression of Key Enzymes : Increasing the expression of crucial enzymes can significantly boost product yield. This includes overexpressing alcohol acyltransferases (AATs) to enhance the final esterification step, as well as enzymes in the precursor pathways, such as the transaminase (ARO9) and decarboxylase (ARO10) of the Ehrlich pathway in yeast. nih.govnih.gov

Deletion of Competing Pathways : Eliminating pathways that divert precursors away from the target product is a common strategy. For example, in S. cerevisiae, deleting the gene for aldehyde dehydrogenase (ALD3) prevents the oxidation of phenylacetaldehyde to the less desirable phenylacetic acid, thereby increasing the flux towards phenethyl alcohol. nih.gov

Promoter Engineering : The use of strong constitutive or inducible promoters can precisely control the expression levels of biosynthetic genes. Engineering hybrid promoters or modifying ribosome binding sites (RBS) allows for fine-tuning of gene expression to balance metabolic pathways and avoid the accumulation of toxic intermediates. mdpi.com

Pathway Construction : Entire biosynthetic pathways can be introduced into a host organism. For instance, genes from different organisms can be combined to create a novel pathway in a robust industrial host like E. coli or S. cerevisiae to produce phenethyl alcohol from glucose. nih.gov

The following table outlines some genetic engineering strategies that can be applied to enhance the production of this compound.

| Strategy | Target | Organism Example | Expected Outcome |

| Gene Overexpression | Alcohol Acyltransferase (AAT) | Saccharomyces cerevisiae | Increased conversion of precursors to this compound. |

| Gene Overexpression | ARO9 (Transaminase), ARO10 (Decarboxylase) | Saccharomyces cerevisiae | Enhanced production of the phenethyl alcohol precursor. nih.gov |

| Gene Deletion | ALD3 (Aldehyde Dehydrogenase) | Saccharomyces cerevisiae | Reduced formation of by-product (phenylacetic acid) and increased phenethyl alcohol yield. nih.gov |

| Promoter Engineering | PbacA promoter | Bacillus licheniformis | Strong, regulated expression of heterologous AAT genes for ester synthesis. mdpi.com |

By combining these advanced approaches, it is possible to develop highly efficient microbial cell factories for the sustainable and economical production of valuable aroma compounds like this compound.

Strain Improvement Through Targeted Mutation and Genetic Modification

Improving microbial strains for the overproduction of this compound and its precursors relies heavily on precise, targeted genetic modifications. researchgate.net Modern techniques like CRISPR-Cas9 gene editing allow for specific gene knockouts, insertions, and point mutations, offering a significant advantage over traditional random mutagenesis. csic.esfoodsafety.institute These strategies aim to amplify the expression of key biosynthetic enzymes, eliminate competing metabolic pathways, and introduce novel functionalities to enhance precursor supply and final product synthesis.

A primary strategy involves the overexpression of critical enzymes in the Ehrlich pathway, which converts amino acids to their corresponding fusel alcohols. nih.gov For the phenethyl alcohol moiety, this involves enhancing the conversion of L-phenylalanine. Studies in S. cerevisiae have demonstrated that overexpressing the genes ARO8 (encoding an aromatic aminotransferase) and ARO10 (encoding a phenylpyruvate decarboxylase) significantly boosts the production of 2-phenylethanol (B73330) (2-PE). nih.govfrontiersin.org Co-expression of both ARO8 and ARO10 in S. cerevisiae S288c resulted in a 2-PE yield of 2.61 g/L, a 36.8% improvement over the wild-type strain in fed-batch fermentation. nih.gov Similarly, engineering E. coli by co-overexpressing an alcohol dehydrogenase (adh1) and a phenylpyruvate decarboxylase (kdc) increased 2-PE accumulation from 57 mg/L to 130 mg/L. nih.gov

For the 2-methylbutyrate moiety, engineering focuses on the L-isoleucine degradation pathway. Key steps involve transamination, decarboxylation, and oxidation to form 2-methylbutyryl-CoA, the direct precursor for esterification.

The final and crucial step is the esterification of phenethyl alcohol with 2-methylbutyryl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs). In yeast, the ATF1 gene encodes a primary AAT responsible for the formation of acetate esters and other flavor-active esters. Engineering the expression of ATF1 or homologous AATs is a common strategy to drive the synthesis of the target ester. For instance, a 2-phenylethylacetate (2-PEAc) biosynthetic pathway was successfully designed in E. coli by expressing an alcohol acetyltransferase (ATF1) along with enzymes for the 2-PE pathway, achieving co-production of the ester and its precursor alcohol. researchgate.net This demonstrates the potential of applying similar strategies for this compound production.

The table below summarizes key genetic modifications employed to enhance the production of this compound precursors.

| Gene(s) | Function | Modification | Host Organism | Effect on Precursor Production | Reference |

|---|---|---|---|---|---|

| ARO8, ARO10 | Aromatic aminotransferase and Phenylpyruvate decarboxylase | Co-overexpression | S. cerevisiae | Increased 2-phenylethanol yield by 36.8% (to 2.61 g/L) | nih.gov |

| adh1, kdc | Alcohol dehydrogenase and Phenylpyruvate decarboxylase | Co-overexpression | E. coli | Increased 2-phenylethanol from 57 mg/L to 130 mg/L | nih.gov |

| AroGfbr | Feedback-resistant DAHP synthase | Overexpression | K. marxianus | Enabled production of 1.3 g/L of 2-phenylethanol from glucose without L-phenylalanine feeding | nih.gov |

| ATF1 | Alcohol acetyltransferase | Expression | E. coli | Enabled production of 268 mg/L of 2-phenylethylacetate | researchgate.net |

Regulation of Branched-Chain Amino Acid and Aromatic Amino Acid Precursor Synthesis

The biosynthetic pathways for both aromatic and branched-chain amino acids are tightly regulated in microorganisms to conserve cellular resources and prevent the accumulation of potentially toxic intermediates. nih.govnih.gov These native regulatory networks, primarily feedback inhibition and transcriptional repression, pose significant hurdles for the overproduction of this compound precursors. Metabolic engineering strategies must therefore address and deregulate these control points.

Aromatic Amino Acid Pathway Regulation: The synthesis of L-phenylalanine begins with the shikimate pathway. A key control point is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which is often subject to allosteric feedback inhibition by the pathway's end products: L-phenylalanine, L-tyrosine, and L-tryptophan. tandfonline.comresearchgate.net To increase the carbon flux into the shikimate pathway, a common strategy is to introduce a feedback-resistant (fbr) variant of DAHP synthase. For example, expressing the AroGfbr gene from Klebsiella pneumoniae in Kluyveromyces marxianus bypassed this native regulation, enabling the de novo synthesis of 2-phenylethanol from glucose. nih.gov

Transcriptional regulation also plays a major role. In S. cerevisiae, the expression of genes involved in the Ehrlich pathway, such as the aminotransferase gene ARO9, is subject to Nitrogen Catabolite Repression (NCR). frontiersin.org This means their expression is low when preferred nitrogen sources like ammonia (B1221849) or glutamine are present. frontiersin.org Engineering the regulatory proteins of the NCR system or placing the target genes under the control of strong, constitutive promoters can circumvent this repression and ensure high enzyme levels throughout the fermentation process.

Branched-Chain Amino Acid Pathway Regulation: The biosynthesis of L-isoleucine, the precursor to 2-methylbutyric acid, is similarly controlled by feedback inhibition. nih.gov The first committed enzyme in the BCAA pathway, acetohydroxy acid synthase (AHAS), is a primary site of allosteric regulation. nih.govresearchgate.net The activity of AHAS is typically inhibited by the final products, particularly L-valine. researchgate.netsemanticscholar.org This feedback loop can severely limit the accumulation of L-isoleucine and, consequently, the production of 2-methylbutyrate.

To overcome this limitation, engineers can use targeted mutagenesis to create feedback-resistant AHAS enzymes. mdpi.com By altering the amino acid sequence at the allosteric binding site, the enzyme's sensitivity to inhibitor molecules is reduced, allowing for sustained pathway activity even in the presence of high BCAA concentrations. Global regulatory mechanisms that coordinate the expression of the BCAA synthesis operons with cellular growth conditions also present targets for modification to ensure a continuous and high-level supply of the L-isoleucine precursor. nih.gov

The table below details key regulatory enzymes in the precursor pathways and their associated inhibitors.

| Pathway | Regulatory Enzyme | Gene(s) (S. cerevisiae) | Allosteric Inhibitor(s) | Engineering Strategy |

|---|---|---|---|---|

| Aromatic Amino Acid | DAHP synthase | ARO3, ARO4 | L-Tyrosine, L-Phenylalanine | Express feedback-resistant (fbr) enzyme variants |

| Aromatic Amino Acid | Aromatic aminotransferase II | ARO9 | - (Transcriptional Regulation) | Modify Nitrogen Catabolite Repression (NCR) or use constitutive promoters |

| Branched-Chain Amino Acid | Acetohydroxy acid synthase (AHAS) | ILV2, ILV6 | L-Valine, L-Isoleucine, L-Leucine | Express feedback-resistant (fbr) enzyme variants |

Chemical Synthesis and Biocatalytic Production of Phenethyl 2 Methylbutyrate

Development of Conventional Esterification Methodologies

The classical approach to synthesizing phenethyl 2-methylbutyrate (B1264701) involves the direct esterification of phenethyl alcohol with 2-methylbutyric acid. ontosight.ai This method typically requires a catalyst to accelerate the reaction and achieve commercially viable yields.

Strong acids are commonly employed as catalysts in esterification reactions. Among these, p-Toluenesulfonic acid (p-TsOH) has proven to be an effective catalyst for the synthesis of various esters, including those similar in structure to phenethyl 2-methylbutyrate. atamanchemicals.comajgreenchem.comaocs.org The catalytic action of p-TsOH involves the protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. atamanchemicals.com This mechanism facilitates the formation of the ester and a water molecule as a byproduct. ontosight.ai

The use of p-TsOH is prevalent in the synthesis of a variety of esters for different industrial applications. atamanchemicals.comaocs.org For instance, it is used in the production of phenyl esters of fatty acids and in the synthesis of polyol esters used as synthetic lubricants. ajgreenchem.comaocs.org The reaction is often carried out using an azeotroping agent like toluene (B28343) to continuously remove the water formed, thereby shifting the reaction equilibrium towards the product side and enhancing the yield. ajgreenchem.com

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. Key factors that influence the outcome of the esterification include:

Molar Ratio of Reactants: The ratio of phenethyl alcohol to 2-methylbutyric acid can significantly impact the conversion rate. Often, an excess of one reactant is used to drive the reaction to completion.

Catalyst Loading: The concentration of the acid catalyst, such as p-TsOH, must be carefully controlled. While a higher catalyst concentration can increase the reaction rate, it can also lead to undesirable side reactions and corrosion issues. ajgreenchem.com

Temperature: The reaction temperature affects the rate of esterification. Higher temperatures generally lead to faster reactions, but can also promote side reactions or degradation of the product. researchgate.net

Reaction Time: The duration of the reaction is a critical factor in maximizing the yield while minimizing energy consumption.

Water Removal: As esterification is a reversible reaction, the continuous removal of water is crucial for achieving high conversion rates. ajgreenchem.com This is often accomplished by azeotropic distillation. ajgreenchem.com

Table 1: Key Parameters in Acid-Catalyzed Esterification

| Parameter | Description | Significance |

| Reactant Molar Ratio | The ratio of alcohol to carboxylic acid. | Affects reaction equilibrium and yield. |

| Catalyst Concentration | The amount of acid catalyst used. | Influences reaction rate and potential for side reactions. ajgreenchem.com |

| Temperature | The temperature at which the reaction is conducted. | Impacts reaction kinetics and product stability. researchgate.net |

| Reaction Time | The duration of the esterification process. | Determines the extent of reaction completion. |

| Water Removal | The method used to remove water byproduct. | Crucial for driving the reaction towards product formation. ajgreenchem.com |

Enzyme-Catalyzed Synthesis and Derivatization

In recent years, biocatalysis has emerged as a powerful alternative to conventional chemical synthesis, offering advantages in terms of selectivity, milder reaction conditions, and environmental sustainability. begellhouse.comrsc.org Enzymes, particularly lipases, have been extensively studied for the production of flavor esters like this compound. begellhouse.com

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. mdpi.com Their ability to function in non-aqueous environments makes them ideal for the synthesis of esters. begellhouse.com The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, contributing to the economic viability of the process. begellhouse.commdpi.com

Several studies have demonstrated the successful use of lipases for the synthesis of various flavor esters. For example, immobilized Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, is a widely used and highly efficient biocatalyst for ester synthesis. nih.govresearchgate.net It has been employed in the synthesis of phenethyl acetate (B1210297) and other similar esters. beilstein-journals.orgacs.org

Different lipases exhibit varying enantioselectivities. For instance, in the enantioselective esterification of racemic 2-methylbutyric acid, Candida antarctica B and Thermomyces lanuginosus have been shown to preferentially produce the (R)-ester. nih.govresearchgate.net Conversely, lipases from Candida rugosa and Rhizopus oryzae favor the formation of the (S)-enantiomer. nih.govresearchgate.net This selectivity allows for the production of enantioenriched esters, which can have more desirable and specific flavor characteristics.

The resolution process can be achieved through either enantioselective esterification of the racemic acid or enantioselective hydrolysis of a racemic ester. google.com For example, a two-step process involving selective hydrolysis with Rhizopus chinensis lipase followed by hydrolysis with Novozym 435 has been used to obtain both (R)-2-methylbutyric acid ethyl ester and (R)-2-methylbutyric acid with high enantiomeric excess. google.com

Table 2: Enantioselectivity of Various Lipases in the Resolution of 2-Methylbutyric Acid Precursors

| Lipase Source | Preferred Enantiomer | Reference |

| Candida antarctica B | (R) | nih.govresearchgate.net |

| Thermomyces lanuginosus | (R) | nih.govresearchgate.net |

| Candida rugosa | (S) | nih.govresearchgate.net |

| Rhizopus oryzae | (S) | nih.govresearchgate.net |

| Rhizopus chinensis | (R)-ester (via hydrolysis) | google.com |

Principles of Sustainable and Green Chemistry in this compound Production

The principles of green chemistry are increasingly influencing the chemical industry, aiming to reduce waste, minimize energy consumption, and use renewable resources. tandfonline.comtrilogyflavors.com The production of this compound is no exception, with a growing emphasis on developing more sustainable manufacturing processes. rsc.org

Biocatalysis is a cornerstone of green chemistry in flavor ester synthesis. begellhouse.com The use of enzymes like lipases operates under mild conditions, reducing the energy demand compared to traditional high-temperature chemical methods. nih.gov Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification steps. begellhouse.com

The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. mdpi.com Solvent selection is another critical aspect of green chemistry. While traditional organic solvents can be harmful to the environment, research is ongoing into the use of greener alternatives, including solvent-free systems and ionic liquids. rsc.orgtandfonline.com The development of efficient, enzyme-catalyzed, solvent-free processes for ester synthesis represents a significant step towards a more sustainable production of this compound and other valuable flavor compounds. dntb.gov.ua

Advanced Analytical Methodologies for Phenethyl 2 Methylbutyrate Research

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatography is a cornerstone of modern analytical chemistry, essential for separating individual components from complex mixtures. For a volatile compound like Phenethyl 2-methylbutyrate (B1264701), gas chromatography is the method of choice, often paired with mass spectrometry for definitive identification. ubbcluj.ro

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile organic compounds (VOCs) in intricate samples such as foods and beverages. ubbcluj.ro The gas chromatograph separates volatile components based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. ubbcluj.ro

In the context of ester analysis, GC-MS is instrumental in profiling the volatile composition of products like cider, beer, and fruit juices. ubbcluj.romdpi.comtandfonline.com For instance, studies on alcoholic beverages have successfully used GC-MS to identify a wide range of esters, including those structurally related to Phenethyl 2-methylbutyrate, such as ethyl 2-methylbutyrate and phenethyl 3-methylbutyrate. tandfonline.comtandfonline.com The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can enhance the sensitivity and selectivity of the analysis, allowing for the detection of trace-level compounds. tandfonline.comtandfonline.com Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offer even greater separation power, which is crucial for resolving co-eluting compounds in highly complex samples like Chinese liquor (Baijiu). nih.gov

Table 1: Applications of GC-MS in Identifying this compound and Related Esters in Various Matrices

| Compound | Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Phenethyl 3-methylbutyrate | Beer | HS-SPME-GC-SIM-MS | Identified as a hop-derived ester contributing to beer aroma. | tandfonline.comtandfonline.com |

| Ethyl 2-methylbutyrate | Beer | HS-SPME-GC-SIM-MS | More effectively extracted with a DVB/CAR/PDMS fiber compared to a PDMS fiber. | tandfonline.com |

| Ethyl 2-methylbutyrate | Chinese Liquor (Baijiu) | HS-SPME-GC×GC-TOFMS | Quantified as a trace aroma compound. | nih.gov |

| Ethyl 2-methylbutanoate | Apple Juice | GC-MS / GC-O | Identified as one of the most powerful aroma-active compounds. | biorxiv.org |

| Butyl-2-methyl butyrate (B1204436) | Apple Juice (pre-fermentation) | HS-SPME-GC-MS | Detected in apple juice but absent from the final cider, indicating metabolic transformation. | mdpi.com |

| This compound | General (Flavoring) | Not specified | Characterized as having a sweet, floral, fruity odor with a warm, oily-herbaceous undertone. | fao.org |

Headspace Solid-Phase Microextraction (HS-SPME) is a simple, rapid, and solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds. mdpi.comresearchgate.net This method involves exposing a fused silica (B1680970) fiber coated with a specific polymeric stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. acs.org

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, extraction time, and sample matrix modifications like pH adjustment or salt addition. mdpi.commdpi.com For the analysis of esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its ability to adsorb a wide range of analytes. mdpi.comtandfonline.com Optimization of parameters is crucial; for example, in beer analysis, incubating the sample at 60 °C for 7.5 minutes followed by a 7.5-minute extraction proved effective for hop-derived esters. tandfonline.com Similarly, for analyzing volatiles in Chinese liquor, optimal conditions were found to be diluting the sample, adding NaCl, and extracting for 45 minutes at 45 °C. nih.gov

Table 2: Optimized HS-SPME Parameters for Volatile Ester Extraction

| Matrix | Fiber Coating | Extraction Temp (°C) | Extraction Time (min) | Key Optimization Details | Reference |

|---|---|---|---|---|---|

| Beer | DVB/CAR/PDMS | 60 | 7.5 | Incubation at 60°C for 7.5 min prior to extraction. Agitation was used. | tandfonline.com |

| Sweet Potato | DVB/CAR/PDMS | 80 | 30 | Incubation at 80°C for 30 min. Found to be most effective for analyte extraction. | mdpi.comnih.gov |

| Chinese Liquor (Baijiu) | DVB/CAR/PDMS | 45 | 45 | Sample dilution to 5% ethanol (B145695) and addition of 3.0 g NaCl. | nih.gov |

| Cider | DVB/CAR/PDMS | 40 | 30 | Compared 5, 30, and 90 min exposure times; 30 min was chosen for analysis. | mdpi.com |

| Greengage Alcoholic Beverage | CAR/DVB/PDMS | 55 | 30 | Incubation at 55°C for 15 min prior to extraction. | nih.gov |

Quantitative Approaches for Ester Profiling and Contribution Assessment

To fully understand the role of this compound and other esters in a product's aroma, it is essential to determine their concentration and assess their actual contribution to the flavor. This requires robust quantitative methods and calculations that relate concentration to sensory perception.

Quantitative analysis using HS-SPME-GC-MS can be achieved by creating calibration curves with standard solutions of the target analytes. researchgate.net The use of internal standards, particularly stable isotope-labeled versions of the analytes, is crucial for correcting variations during sample preparation and analysis, leading to accurate and precise results. nih.gov A validated quantitative method for trace compounds in Chinese liquor, including ethyl 2-methylbutyrate, demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), proving the feasibility of accurately measuring these esters. nih.gov

Table 5: Quantitative Method Validation Parameters for Ethyl 2-methylbutyrate using HS-SPME-GC×GC-TOFMS in a Baijiu Matrix

| Parameter | Value | Description |

|---|---|---|

| Linear Range (μg/L) | 11.96–6133.28 | The concentration range over which the instrumental response is proportional to the analyte concentration. |

| Correlation Coefficient (R²) | 0.9971 | A measure of how well the calibration data fits a linear regression model. |

| Limit of Detection (LOD) (μg/L) | 15.43 | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) (μg/L) | 51.44 | The lowest concentration of an analyte that can be accurately and precisely quantified. |

| Repeatability (RSD, %) | 6.26 | The precision of the method under the same operating conditions over a short interval of time. |

| Recovery (%) | 91.50 | The percentage of the true amount of an analyte that is detected by the analytical method. |

Data sourced from a study on Chinese Liquor (Baijiu). nih.gov

Relative Odor Activity Value (ROAV) Analysis in Multi-Component Systems

ROAV is calculated by dividing the concentration of a specific compound by its odor threshold and then normalizing it against the compound with the highest odor activity value (OAV) in the mixture, which is assigned an ROAV of 100. Generally, compounds with an ROAV greater than 1 are considered to be key contributors to the aroma profile. This approach helps researchers identify the most impactful odorants in a complex system.

While specific ROAV data for this compound is not extensively detailed in publicly available research, the methodology can be illustrated by examining related and frequently studied esters in similar matrices, such as fruit wines or spirits. For instance, a study on durian wines identified this compound as one of the volatile compounds formed during fermentation by specific non-Saccharomyces yeasts. researchgate.net Although a specific ROAV was not calculated for it in that study, its presence alongside other potent esters highlights the complexity of aroma formation. researchgate.net

To illustrate how ROAV is applied, consider the analysis of key aroma compounds in a beverage. Researchers would first quantify the concentration of various volatile compounds, including esters like this compound. They would then use established odor threshold values to calculate the OAV for each. The compound with the highest OAV is set as the standard (ROAV = 100), and all other compounds are indexed relative to it.

Illustrative ROAV Calculation for Key Esters in a Model System

The following interactive table demonstrates how ROAV would be calculated for a set of hypothetical esters, illustrating the principle. Note that the values are for explanatory purposes.

| Compound | Odor Threshold (µg/L) | Concentration (µg/L) | Odor Activity Value (OAV) (Conc./OT) | Relative Odor Activity Value (ROAV) |

| Ester A (Reference) | 0.5 | 1500 | 3000 | 100 |

| Ester B | 200 | 40000 | 200 | 6.7 |

| Ester C | 5 | 800 | 160 | 5.3 |

| This compound | 1.0 | 250 | 250 | 8.3 |

| Ester D | 1000 | 5000 | 5 | 0.2 |

This analysis allows scientists to distinguish between merely present compounds and those that are actively shaping the sensory profile.

Investigation of Perceptual Interactions in Complex Volatile Mixtures (e.g., Synergistic and Antagonistic Effects)

The perceived aroma of a mixture is rarely a simple sum of its parts. Volatile compounds can interact with one another, leading to perceptual phenomena such as synergy and antagonism. researchgate.net

Synergistic effects occur when the perceived intensity of the mixture is greater than the sum of the intensities of its individual components.

Antagonistic effects , including masking or suppression, occur when the mixture's intensity is lower than the sum of its individual components, or when one odorant makes another less perceptible. mdpi.com

Research into these interactions is critical for understanding how this compound functions in a real-world product. While direct studies on the perceptual interactions of this compound are limited, research on structurally related compounds provides significant insight. For example, studies on various esters in wine and other fermented beverages have repeatedly shown that both synergistic and antagonistic effects are common and crucial to the final aroma profile.

A study on durian wine fermented with different yeasts showed that co-fermentation could lead to either synergistic or antagonistic effects on the production of volatile compounds. researchgate.net One yeast pairing significantly boosted the production of most detected compounds, including higher alcohols and esters, which would include this compound, demonstrating a synergistic interaction at the production level that influences the final sensory mixture. researchgate.net Conversely, another pairing showed an antagonistic effect, resulting in the early death of one yeast strain and a different volatile profile. researchgate.net

Patents for compounds that modulate the TRPM8 receptor (the "cold" receptor) list this compound among substances that can be combined with cooling agents to achieve a synergistic effect, where the resulting cooling sensation is greater than the sum of the individual agents. justia.com This indicates that its perceptual interactions are relevant beyond the domain of aroma and flavor.

The following table summarizes known perceptual interactions of related ester compounds, which provides a framework for predicting the potential behavior of this compound.

Table of Perceptual Interactions in Binary Mixtures of Related Aroma Esters

| Compound A | Compound B | Matrix | Observed Effect |

| Ethyl Acetate (B1210297) | Ethyl 2-methylbutyrate | Langjiu (liquor) | Synergistic |

| Ethyl 2-methylbutyrate | Ethyl 3-methylbutyrate | Langjiu (liquor) | Synergistic |

| Ethyl 2-methylbutyrate | Ethyl Hexanoate | Langjiu (liquor) | Synergistic |

| Phenylethyl Alcohol | Hydroxy-α-sanshool | Model Solution | Antagonistic |

Source: Data compiled from studies on aroma interactions in alcoholic beverages. govinfo.gov

These examples underscore the importance of studying compounds not in isolation but as part of the complex volatile systems in which they are found. The fruity and floral notes of this compound could be enhanced by the presence of other esters or suppressed by certain alcohols or sulfur compounds, making the study of these perceptual interactions essential for product development and quality control.

Ecological and Biological Significance of Phenethyl 2 Methylbutyrate in Non Human Systems

Role in Inter-Species Chemical Communication

Chemical signals are a fundamental mode of communication in the natural world, mediating interactions both within and between species. Phenethyl 2-methylbutyrate (B1264701) and structurally similar compounds are involved in these complex chemical dialogues, influencing the behavior and ecology of microorganisms and animals.

While direct studies on the impact of exogenously added phenethyl 2-methylbutyrate on microbial ecology are limited, the significance of its precursor, 2-phenylethanol (B73330) (2-PE), is well-documented. 2-PE is a common metabolite produced by various yeasts and bacteria during fermentation and is known for its rose-like fragrance researchgate.net. The production of 2-PE and other aromatic compounds is influenced by environmental factors such as pH, temperature, and osmotic pressure mdpi.com.

Table 1: Effects of 2-Phenylethanol (a precursor to this compound) on Microorganisms in Fermentation

| Organism Type | Compound | Observed Effect | Concentration |

|---|---|---|---|

| Yeast (e.g., Kluyveromyces marxianus) | 2-Phenylethanol | Complete inhibition | 2.6 g/L |

| Yeast (Saccharomyces cerevisiae) | 2-Phenylethanol | Complete inhibition | 4.0 g/L |

| Yeast (Saccharomyces cerevisiae) | 2-Phenylethanol | 75% reduction in growth rate | 2.5 g/L |

Esters are a major class of compounds used by insects as semiochemicals—chemical signals that carry information wikipedia.orgplantprotection.pl. These can include pheromones for intraspecies communication or allomones and kairomones for interspecies interactions. While this compound itself has not been definitively identified as a primary pheromone, its structural components and related compounds are known to be active in insect chemical communication.

For instance, the related compound phenethyl acetate (B1210297) is an aromatic ester found in fermentation byproducts and various fruits that acts as a key semiochemical, mediating host-plant selection for fruit flies and beetles mdpi.com. It has been shown to be an agonist of the insect odorant receptor co-receptor (Orco), a crucial component of the insect olfactory system mdpi.com. This indicates that the phenethyl ester structure is recognized by insect chemosensory systems and can elicit behavioral responses.

Furthermore, esters derived from 2-methylbutyric acid are components of pheromone blends in various insects. The 2-methylbutyrate moiety is a known precursor in the biosynthesis of certain insect pheromones nih.gov. Another example is ethyl oleate, an aliphatic ester that functions as a primer pheromone in honey bees (Apis mellifera). Produced by forager bees, it delays the physiological transition of younger nurse bees into foragers, thereby regulating the colony's division of labor nih.govresearchgate.net. The involvement of these structurally similar esters in insect communication highlights the potential for this compound to act as a behavior-modifying chemical in certain insect species.

Table 2: Examples of Structurally Related Esters in Insect Chemical Communication

| Compound | Insect Species | Role |

|---|---|---|

| Phenethyl Acetate | Fruit flies, Beetles | Semiochemical, Orco agonist mdpi.com |

| Ethyl Oleate | Honey Bee (Apis mellifera) | Primer Pheromone nih.govresearchgate.net |

| Methyl Palmitate | Honey Bee (Apis mellifera) | Larval volatile, elicits weak response in Varroa destructor mdpi.com |

Contribution to Volatile Profiles of Natural Matrices

The characteristic scent of many plants, fruits, and fermented products is due to a complex mixture of volatile organic compounds (VOCs). This compound is a contributor to these volatile profiles, imparting specific floral and fruity notes.

In controlled fermentations, such as those for wine, beer, and cider, the final flavor and aroma profile is a direct result of the microbial metabolome. Yeasts and bacteria produce a wide array of secondary metabolites, including a diverse range of esters. These esters are formed through the enzymatic condensation of an alcohol and an acyl-CoA, which is derived from acid metabolism.

The production of this compound in these systems occurs when 2-phenylethanol, produced by yeast from the amino acid L-phenylalanine via the Ehrlich pathway, is esterified with 2-methylbutyryl-CoA nih.govnih.gov. The presence and concentration of this ester in the final product are therefore dependent on the specific microbial strains used, the availability of precursors in the medium, and the fermentation conditions nih.gov. The use of co-cultures, such as combinations of Saccharomyces cerevisiae with non-conventional yeasts like Lachancea thermotolerans or Metschnikowia pulcherrima, can significantly alter the final ester profile, thereby modulating the sensory characteristics of the beverage mdpi.com. The synthesis of esters like this compound is a key part of the microbial metabolic output that defines the quality of fermented products.

Specifically, this compound has been reported as a volatile constituent in Mentha spicata (spearmint) and Mentha longifolia nih.gov. Its aroma is a key part of the complex olfactory landscape that these plants present to their environment, which can play a role in attracting pollinators or deterring herbivores. Related esters, such as methyl 2-methylbutyrate and ethyl 2-methylbutyrate, are found in a variety of fruits and contribute to their characteristic aromas, including apple, pineapple, and citrus notes fragranceconservatory.comthegoodscentscompany.comvigon.com. The presence of this compound in certain plants underscores its role as a component of natural fragrances.

Table 3: Natural Occurrence of this compound and Related Esters

| Compound | Natural Source (Plant/Fruit) |

|---|---|

| This compound | Mentha spicata, Mentha longifolia nih.gov |

| Ethyl 2-methylbutyrate | Oranges, Pineapples, Plums, Apples, Melons fragranceconservatory.com |

Metabolic Fate and Biotransformation in Select Non-Human Organisms

While specific studies detailing the complete metabolic pathway of this compound in non-human organisms are scarce, its biotransformation can be inferred from the well-established metabolism of similar ester compounds by microorganisms. Microbial biotransformation is a key process for the degradation and modification of organic compounds in the environment medcraveonline.commedcraveonline.com.

The most probable metabolic fate of this compound in microorganisms is enzymatic hydrolysis. Esterase enzymes, which are ubiquitous in bacteria, fungi, and yeasts, catalyze the cleavage of the ester bond medcraveonline.com. This reaction would break down this compound into its constituent molecules: 2-phenylethanol and 2-methylbutyric acid.

Research on similar esters supports this proposed pathway. For example, studies have demonstrated the efficient and enantioselective hydrolysis of 1-phenylethyl acetate by various photobiocatalysts, including cyanobacteria mdpi.com. Similarly, the biodegradation of synthetic pyrethroid insecticides, which are complex esters, often begins with hydrolytic cleavage of the ester linkage by soil microbes researchgate.net. Once hydrolyzed, the resulting alcohol (2-phenylethanol) and carboxylic acid (2-methylbutyric acid) can be further assimilated by the microorganisms and enter into central metabolic pathways. This hydrolytic biotransformation represents a detoxification mechanism and a way for microbes to utilize the compound as a carbon source.

Phenethyl 2 Methylbutyrate As a Research Tool and Model Compound in Chemistry

Investigation of Esterification Reaction Mechanisms

The synthesis of phenethyl 2-methylbutyrate (B1264701) is a classic example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry. This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-methylbutanoic acid) with an alcohol (phenethyl alcohol). Due to its straightforward nature and the well-defined properties of its reactants and product, this specific esterification is often studied to explore the intricacies of the reaction mechanism.

The Fischer esterification is a reversible process, and its mechanism is typically described in several key steps sielc.comnih.govsigmaaldrich.com:

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylbutanoic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack sielc.comchemicalbull.comscielo.br.

Nucleophilic Attack : The activated carbonyl carbon is then attacked by the lone pair of electrons on the oxygen atom of phenethyl alcohol. This results in the formation of a tetrahedral intermediate sigmaaldrich.comscielo.br.

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol group) to one of the hydroxyl groups. This tautomeric shift creates a good leaving group, water sigmaaldrich.comscielo.br.

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester nih.govsigmaaldrich.com.

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, phenethyl 2-methylbutyrate, and regenerate the acid catalyst sielc.comsigmaaldrich.com.

Application as a Standard in Analytical Chemistry Method Development

In analytical chemistry, the availability of pure, well-characterized compounds is crucial for the development and validation of reliable analytical methods. This compound, with its stable nature and known physicochemical properties, serves as an excellent reference standard, particularly in chromatography nih.govwikipedia.orgresearchgate.net.

Its application is notable in the development of High-Performance Liquid Chromatography (HPLC) methods. For instance, specific reverse-phase (RP) HPLC methods have been developed for the analysis of 2-phenylethyl 2-methylbutanoate nih.gov. In such a context, a pure sample of the compound is used to:

Determine Retention Time : Injecting the standard allows for the precise determination of its retention time under specific conditions (e.g., column type, mobile phase composition, flow rate), which is a critical parameter for identifying the compound in more complex mixtures like essential oils or fragrance formulations.

Method Validation : The standard is used to validate the analytical method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification.

Quantification : A calibration curve is generated by analyzing a series of known concentrations of the this compound standard. This curve is then used to accurately quantify the amount of the compound in unknown samples.

The table below outlines typical conditions for the analysis of this compound, demonstrating its role in method development.

| Parameter | Condition/Specification |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Method development, impurity isolation, pharmacokinetics |

Utilization as a Building Block in the Synthesis of More Complex Molecules

While this compound is primarily known as a flavor and fragrance agent, its structural components are relevant to the synthesis of more complex, biologically active molecules. The compound can be considered an intermediate in the creation of specialty esters and other aromatic compounds rsc.org.

More significantly, the core structural motifs of this compound are found in key precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, an important class of pharmaceuticals used to treat hypertension and heart failure. Optically active (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE) are vital chiral building blocks for producing several ACE inhibitors, including benazepril (B1667978) and ramipril.

The synthesis of these precursors involves chemo-enzymatic strategies, starting from molecules like ethyl 2,4-dioxo-4-phenylbutyrate and employing stereospecific reduction steps. Although this is not a direct conversion pathway starting from this compound, the presence of the phenethyl group and the substituted butyrate (B1204436) chain highlights the importance of this structural framework in medicinal chemistry. The study of the synthesis and properties of simpler esters like this compound provides foundational knowledge applicable to the construction of these more complex and valuable pharmaceutical agents.

Development and Validation of Novel Biocatalysts for Ester Production

The increasing demand for natural and sustainably produced flavor compounds has driven research into biocatalytic methods for ester synthesis. This compound and related phenethyl esters are prime targets for this research, serving as model compounds for the development and validation of novel biocatalysts.

Enzymatic synthesis offers several advantages over traditional chemical methods, including mild reaction conditions, high specificity, and the production of compounds that can be labeled as "natural". Lipases are the most commonly used enzymes for this purpose, with Candida antarctica Lipase (B570770) B (CALB), often immobilized on a resin support as Novozym® 435, being a prominent example.

Research in this area focuses on optimizing various parameters to maximize yield and efficiency. Studies on the synthesis of the closely related phenethyl acetate (B1210297) have demonstrated the effectiveness of these biocatalysts. For example, using Novozym 435, a maximum conversion of over 99% for phenethyl acetate was achieved by optimizing the acyl donor, molar ratio, and temperature.

Further innovation includes the development of other biocatalysts, such as acyltransferases. An immobilized acyltransferase from Mycobacterium smegmatis has been used to synthesize 2-phenethyl acetate in an aqueous system, achieving a conversion rate of 99.17% in just 30 minutes. A key aspect of this research was the immobilization process, which increased the enzyme's selectivity for the synthesis reaction over the competing hydrolysis reaction by more than six-fold. The validation of these biocatalysts often involves testing their reusability; in many cases, the immobilized enzymes can be recycled for numerous batches with minimal loss of activity.

The table below summarizes key findings from research on the biocatalytic production of phenethyl esters, illustrating the validation process for these novel catalysts.

| Biocatalyst | Target Ester | Key Findings | Conversion Rate |

|---|---|---|---|

| Novozym® 435 (Immobilized CALB) | Phenethyl Acetate | Optimal acyl donors were acetic anhydride (B1165640) and vinyl acetate. The enzyme was reusable for over 20 cycles with >96% conversion. | ~99% |

| Immobilized Acyltransferase (M. smegmatis) | 2-Phenethyl Acetate | Immobilization in a gel network increased synthesis/hydrolysis selectivity by 6.33-fold. Reaction performed in 80% water. Reusable for 10 batches. | 99.17% |

| CALB on Magnetic Nanoparticles | Methyl Butyrate & Ethyl Butyrate | Biocatalyst preserved most of its activity after 12 consecutive cycles. Optimized conditions led to high substrate conversion. | >90% |

Q & A

Q. What are the established synthetic pathways for phenethyl 2-methylbutyrate, and what analytical methods validate its purity?

this compound is synthesized via esterification of phenethyl alcohol with 2-methylbutyric acid, typically catalyzed by sulfuric acid or immobilized lipases. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to confirm retention indices and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural confirmation, with HMBC correlations resolving ester linkage positions . Quantification of trace impurities (e.g., residual acids/alcohols) requires headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .

Q. How can researchers ensure accurate identification of this compound in complex matrices like natural products?

Use orthogonal analytical methods:

- GC-MS : Match retention indices and mass spectra against reference libraries (e.g., NIST or FFNSC) .

- LC-MS/MS : Employ reverse-phase columns (C18) with electrospray ionization for polar matrices.

- NMR : Compare chemical shifts (e.g., ester carbonyl at ~170-175 ppm in C NMR) and coupling constants with published data . Cross-validate with certified reference materials (CRMs) where available .

Q. What standardized protocols exist for quantifying this compound in environmental or biological samples?

- Environmental samples : Use thermal desorption-GC-MS for airborne volatile organic compounds (VOCs), with method detection limits (MDLs) optimized to 0.1–1.0 µg/m³ .

- Biological matrices : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by GC-MS quantification. Internal standards (e.g., deuterated phenethyl acetate) correct for matrix effects .

Advanced Research Questions

Q. How should sensory evaluation studies control for panelist bias when assessing this compound’s olfactory properties?

- Blinding : Use double-blind designs to prevent prior odor familiarity from influencing ratings .

- Counterbalancing : Randomize presentation orders to mitigate carryover effects.

- Statistical controls : Apply non-parametric tests (e.g., Wilcoxon signed-rank with Bonferroni correction) to account for non-normal data distributions .

- Replication : Include multiple trials to assess intra-panelist consistency, particularly for compounds prone to hedonic adaptation .

Q. How can researchers resolve contradictions in health impact studies involving this compound (e.g., asthma associations vs. null findings)?

- Methodological audit : Compare exposure metrics (e.g., continuous vs. categorical VOC levels) and confounders (e.g., microbial spore counts in indoor air) .

- Dose-response analysis : Use mixed-effects models to evaluate non-linear relationships.

- Source apportionment : Pair VOC measurements with microbial culturing (e.g., Aspergillus spp.) to identify confounding emission sources .

Q. What regulatory considerations apply to animal studies involving this compound as a feed additive?

- Compliance : Adhere to EU Commission Implementing Regulation (EU) 2017/59, which mandates safety assessments for feed additives in target species .

- Dosing protocols : Follow Good Laboratory Practice (GLP) for dose formulation and stability testing.

- Ethical review : Submit protocols to institutional animal care committees, including justification for sample sizes and endpoints .

Q. What advanced techniques characterize the stereochemical properties of this compound in chiral matrices?

- Chiral GC : Use cyclodextrin-based columns (e.g., β-cyclodextrin) to resolve enantiomers.

- Vibrational circular dichroism (VCD) : Resolve absolute configurations by comparing experimental and computed spectra.

- Stereoselective synthesis : Employ chiral catalysts (e.g., lipase B from Candida antarctica) to produce enantiopure esters for biological activity comparisons .

Methodological Notes

- Data precision : Report concentrations to three significant figures unless instrumentation precision justifies additional digits (e.g., high-resolution MS) .

- Ethical reporting : Disclose conflicts of interest and align with COPE guidelines for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.